3,5-Diiodopyridin-2-ol
Overview
Description
Synthesis Analysis
The synthesis of related compounds to "3,5-Diiodopyridin-2-ol" involves innovative chemical reactions such as the double Sonogashira coupling reaction on 2-amino-3,5-diiodopyridine followed by the Cacchi reaction to achieve the synthesis of 2,3,5-trisubstituted 7-azaindoles (Leboho et al., 2015). Furthermore, the palladium-catalysed aminocarbonylation of diiodopyridines is another method that has been employed, showcasing the versatility of these compounds in synthesis (Takács et al., 2017).
Molecular Structure Analysis
The molecular structure of "3,5-Diiodopyridin-2-ol" and its derivatives can be complex. Studies involving X-ray diffraction and quantum chemical calculations have been conducted to understand the structure and properties of similar compounds (Yılmaz et al., 2020). These analyses provide valuable insights into the bonding, geometry, and electronic structure of these molecules.
Chemical Reactions and Properties
"3,5-Diiodopyridin-2-ol" undergoes various chemical reactions that lead to the formation of diverse compounds. For instance, the synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines using acidic conditions demonstrates the reactivity and versatility of these compounds (Leboho et al., 2014). Such reactions are critical for expanding the chemical space of pyridine derivatives for various applications.
Physical Properties Analysis
The physical properties of "3,5-Diiodopyridin-2-ol" and its derivatives are influenced by their molecular structure. Studies on related compounds provide insights into their thermal stability, solubility, and crystalline nature. For example, the preparation and characterization of 3,5-diferrocenylpyridine highlight the importance of molecular arrangement and stability in determining the physical properties of these compounds (Wright et al., 2012).
Scientific Research Applications
Specific Scientific Field
This application falls under the field of Medicinal Chemistry and Pharmacology .
Summary of the Application
“3,5-Diiodopyridin-2-ol” is used in the synthesis of novel 2-(pyridin-2-yl) pyrimidine derivatives . These derivatives have been evaluated for their biological activities against immortalized rat hepatic stellate cells (HSC-T6) .
Results or Outcomes
Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC . Among them, compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) show the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively . These compounds effectively inhibited the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro .
Safety And Hazards
properties
IUPAC Name |
3,5-diiodo-1H-pyridin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3I2NO/c6-3-1-4(7)5(9)8-2-3/h1-2H,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYLBTESOPCUQIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC=C1I)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3I2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50303619 | |
Record name | 3,5-diiodopyridin-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50303619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.89 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Diiodopyridin-2-ol | |
CAS RN |
13472-80-5 | |
Record name | 3,5-Diiodo-2(1H)-pyridinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13472-80-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 159398 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013472805 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 13472-80-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159398 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,5-diiodopyridin-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50303619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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